Ro 04-6790 Exhibits ~30- to 40-Fold Lower 5-HT₆ Affinity Than SB-271046 and SB-399885
Ro 04-6790 demonstrates moderate 5-HT₆ receptor affinity, with pKi values of 7.26 (human) and 7.35 (rat) [1]. In contrast, SB-271046 has pKi values of 8.81 (human) and 9.02 (rat) [2], representing a 36- to 40-fold higher affinity. SB-399885 further extends this with pKi values of 9.02–9.11 [3]. This graded potency must be considered when designing dose-response studies.
| Evidence Dimension | 5-HT₆ receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | Human: 7.26; Rat: 7.35 |
| Comparator Or Baseline | SB-271046: Human 8.81, Rat 9.02; SB-399885: Human 9.02–9.11 |
| Quantified Difference | SB-271046: 36- to 40-fold higher affinity; SB-399885: ~60- to 80-fold higher affinity |
| Conditions | Radioligand binding assays with [³H]-LSD or [¹²⁵I]-SB-258585 at recombinant human and rat 5-HT₆ receptors |
Why This Matters
Ro 04-6790's lower affinity dictates higher in vivo dosing and limits its utility in assays requiring sub-nanomolar target engagement, differentiating it from high-affinity comparators for specific experimental designs.
- [1] Sleight AJ, Boess FG, Bös M, Levet-Trafit B, Riemer C, Bourson A. Characterization of Ro 04-6790 and Ro 63-0563: potent and selective antagonists at human and rat 5-HT₆ receptors. Br J Pharmacol. 1998;124(3):556-562. doi:10.1038/sj.bjp.0701851 View Source
- [2] Routledge C, Bromidge SM, Moss SF, et al. Characterization of SB-271046: a potent, selective and orally active 5-HT₆ receptor antagonist. Br J Pharmacol. 2000;130(7):1606-1612. doi:10.1038/sj.bjp.0703457 View Source
- [3] Hirst WD, Stean TO, Rogers DC, et al. SB-399885 is a potent, selective 5-HT₆ receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models. Neuropharmacology. 2006;51(3):364-376. doi:10.1016/j.neuropharm.2006.03.011 View Source
